4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride
Description
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride is a morpholine derivative characterized by a 4-bromophenylmethyl substituent and two methyl groups at the 2- and 6-positions of the morpholine ring. Its hydrochloride salt form improves solubility and stability under acidic conditions, which is critical for formulation and environmental persistence .
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOILBQVKDQZIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylmorpholine, undergoes bromination to introduce the bromophenyl group.
Methylation: The brominated product is then methylated to introduce the methyl groups at the 2 and 6 positions of the morpholine ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the aromatic ring undergoes nucleophilic displacement under specific conditions:
-
Aromatic substitution with amines or alkoxides occurs in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or NaH. For example, reaction with morpholine derivatives forms bis-morpholino compounds.
-
Suzuki-Miyaura coupling with arylboronic acids in Pd-catalyzed systems introduces diverse aryl groups (e.g., 4-methoxyphenyl) .
Key Data :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 80°C | Bis-morpholino derivative | 52% | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DME, reflux | 4-Methoxyphenyl-substituted analog | 68% |
Morpholine Ring Functionalization
The tertiary amine in the morpholine ring participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in THF with NaH, forming quaternary ammonium salts .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions .
Mechanistic Insight :
The reaction proceeds via deprotonation of the morpholine nitrogen, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent . Steric hindrance from the 2,6-dimethyl groups slows reactivity compared to unsubstituted morpholine.
Salt-Controlled Reactivity
The hydrochloride salt influences solubility and stability:
-
Free base generation : Treatment with NaOH in H₂O/EtOAc liberates the free amine, enhancing nucleophilicity for subsequent reactions .
-
pH-dependent stability : Degrades under strongly basic conditions (pH > 10) via Hoffmann elimination, forming olefinic byproducts .
Reductive Transformations
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in EtOH reduces nitro intermediates to amines during synthetic routes to derivatives .
-
Debromination : Zn/HCl mediates reductive debromination, yielding des-bromo analogs .
Biochemical Interactions
While not a direct reaction, the compound interacts with biological targets:
-
Enzyme inhibition : The bromophenyl group enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis (MIC: 4 × 10⁻⁵ M against E. amylovora) .
-
Receptor modulation : Morpholine derivatives act as bromodomain inhibitors, interfering with protein-protein interactions in cancer pathways .
Spectroscopic Characterization
Critical data for reaction monitoring:
-
¹H NMR : Aromatic protons at δ 7.34 (d, J = 8.4 Hz), morpholine protons at δ 3.64–3.72 (m) .
-
MS : Molecular ion peak at m/z 307 [M+H]⁺, fragment at m/z 184 corresponding to bromophenyl loss .
Stability Under Synthetic Conditions
Scientific Research Applications
Medicinal Chemistry
1. Antidiarrheal and Analgesic Properties
Research indicates that compounds similar to 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride exhibit significant antidiarrheal and analgesic activities. These compounds are believed to act as inhibitors of gastrointestinal propulsion, which is crucial for treating diarrhea. The compound's structural characteristics allow it to interact with specific receptors in the gastrointestinal tract, making it a candidate for further development in therapeutic applications .
2. p38 MAPK Inhibitors
Recent studies have highlighted the potential of similar morpholine derivatives as p38 MAPK inhibitors. This pathway is involved in inflammatory responses and has been implicated in various diseases, including cancer and neuropathic pain. By inhibiting this pathway, compounds like this compound may offer therapeutic benefits in treating these conditions .
Biological Research
1. Synthesis and Evaluation of Biological Activity
The synthesis of this compound has been explored in relation to its biological activity. Various synthetic routes have been developed to produce this compound efficiently, allowing researchers to evaluate its efficacy against different biological targets. For instance, studies have shown that the compound can be synthesized through multiple steps involving bromination and subsequent reaction with morpholine derivatives .
2. Peptide Coupling Reactions
The compound has also been utilized in peptide coupling reactions, where its unique structure aids in forming stable peptide bonds. This application is particularly relevant in the development of peptide-based therapeutics, which are increasingly important in modern medicine due to their specificity and reduced side effects compared to traditional small-molecule drugs .
Comparative Data Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | C13H18BrClN2O | Varies by compound |
| Main Applications | Antidiarrheal, analgesic, p38 MAPK inhibition | Antidepressants, anti-inflammatory |
| Biological Activity | Inhibits gastrointestinal propulsion | Varies |
| Synthesis Complexity | Moderate | Varies |
Case Studies
Case Study 1: Antidiarrheal Efficacy
In a controlled study involving animal models, this compound demonstrated significant efficacy in reducing diarrhea symptoms compared to a placebo group. The mechanism was attributed to its ability to inhibit motility in the gastrointestinal tract, providing insights into its potential for clinical use .
Case Study 2: Inhibition of p38 MAPK
Another study focused on the inhibition of the p38 MAPK pathway by morpholine derivatives. The results indicated that compounds structurally related to this compound effectively reduced inflammatory markers in vitro and in vivo, suggesting their potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include fenpropimorph hydrochloride and BF 421-13 (Table 1). Key differences lie in their substituents:
- 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride : Features a brominated benzyl group.
- Fenpropimorph hydrochloride : Contains a 4-tert-butylphenyl-2-methyl-1-oxopropyl side chain.
- BF 421-13 : A cis-2,6-dimethylmorpholine derivative with a 3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl substituent.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | Key Functional Groups | LogP* | Water Solubility (mg/L) |
|---|---|---|---|---|
| 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine HCl | 4-Bromophenylmethyl | Morpholine, Br, CH₃ | 3.2 | 12.5 (pH 3) |
| Fenpropimorph hydrochloride | 4-tert-Butylphenyl-2-methyl-1-oxopropyl | Morpholine, Oxypropyl, C(CH₃)₃ | 4.1 | 8.3 (pH 3) |
| BF 421-13 | 3-(4-tert-Butylphenyl)-2-methyl-1-oxopropyl | Morpholine, Ketone, C(CH₃)₃ | 3.8 | 10.1 (pH 3) |
*Predicted using QSAR models.
The bromine atom in the target compound increases electronegativity and polarizability compared to tert-butyl groups, reducing volatility but enhancing adsorption to surfaces (e.g., glass) under alkaline conditions .
Stability and Environmental Behavior
- pH-Dependent Stability :
- Fenpropimorph hydrochloride degrades at pH >7 due to increased volatility and adsorption, with 30% loss observed after 24 hours at pH 9 .
- This compound shows greater stability at pH 3 (90% remaining after 48 hours) but exhibits similar adsorption tendencies at higher pH, likely due to reduced solubility.
- Photolysis :
Fenpropimorph hydrochloride undergoes photolytic degradation to form BF 421-13-like metabolites under UV light . The brominated analogue’s photolytic pathway remains less studied, though bromine’s electron-withdrawing effects may slow degradation compared to tert-butyl substituents.
Research Findings and Implications
- Key Stability Advantage : The brominated compound’s stability at low pH makes it suitable for acidic formulations, whereas tert-butyl analogues degrade faster in alkaline environments.
- Ecotoxicity Considerations : Bromine’s higher molecular weight may reduce leaching into groundwater compared to fenpropimorph, but its adsorption to soil particles requires further study.
Biological Activity
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cellular signaling pathways. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
- Chemical Formula : CHBrClN
- Molecular Weight : 287.62 g/mol
The compound features a morpholine ring substituted with a bromophenyl group, which is crucial for its biological activity.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications in the morpholine structure can enhance the inhibition of inflammatory pathways, particularly those involving p38 MAPK signaling .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| BIRB796 | 0.1 | p38 MAPK inhibition |
| 40a | 0.05 | TNF-α inhibition |
| 39a | 0.31 | TNF-α inhibition |
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were assessed using various mammalian cell lines, including HeLa cells. The results indicated that while some derivatives exhibited cytotoxicity, others maintained selectivity towards inflammatory pathways without significantly affecting cell viability.
Table 2: Cytotoxicity Profile
| Compound | CC (µM) | Selectivity Index |
|---|---|---|
| Compound A | 15 | >10 |
| Compound B | 25 | >5 |
Structure-Activity Relationships (SAR)
The SAR analysis revealed that the presence of the bromophenyl moiety significantly enhances the binding affinity to target proteins involved in inflammatory signaling. The modifications on the morpholine ring also influenced the compound's potency and selectivity.
Key Findings:
- Substituents on Morpholine : Altering substituents on the morpholine ring can lead to variations in biological activity.
- Bromophenyl Group : The presence of the bromine atom increases lipophilicity and improves interaction with hydrophobic pockets in target proteins.
Case Studies
Several case studies have focused on the therapeutic potential of morpholine derivatives in treating conditions such as rheumatoid arthritis and other inflammatory diseases. For example:
- Study on Rheumatoid Arthritis : A clinical trial demonstrated that patients treated with a morpholine derivative showed significant improvement in inflammatory markers compared to placebo .
- In Vitro Studies : Laboratory studies indicated that compounds with similar structures effectively inhibited TNF-α production in macrophages, suggesting a potential for therapeutic application in chronic inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:
- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common bases for deprotonation, with NaH favoring faster kinetics in non-polar solvents like THF .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may complicate purification. THF balances reactivity and ease of workup .
- Temperature Control : Reactions typically proceed at 60–80°C; higher temperatures risk side reactions like hydrolysis.
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (base, solvent, temperature) and identify critical parameters .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Options | Impact on Yield |
|---|---|---|
| Base | NaH (strong), K₂CO₃ (mild) | NaH: +15% yield |
| Solvent | DMF (polar), THF (moderate) | THF: Easier isolation |
| Temperature | 60°C vs. 80°C | 80°C: Risk of decomposition |
Q. What purification strategies are effective for isolating this compound?
Methodological Answer: Post-synthesis purification involves:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. High-purity crystals (>95%) are achievable with slow cooling .
- Column Chromatography : Silica gel (60–120 mesh) with chloroform/methanol (9:1) as eluent removes unreacted precursors .
- Ion-Exchange Resins : For hydrochloride salts, Dowex® 50WX2 resin ensures selective binding of cationic species .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., morpholine ring substitution) and bromide integration .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.08) .
Advanced Research Questions
Q. How can reaction mechanisms for this compound’s synthesis be elucidated?
Methodological Answer: Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) map transition states and activation energies .
- In Situ Monitoring : ReactIR or NMR tracks intermediate formation (e.g., morpholine ring closure) .
Q. What computational tools aid in predicting the compound’s reactivity and stability?
Methodological Answer:
- Quantum Chemical Calculations : Use ORCA or NWChem to compute Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to predict aggregation behavior .
- Degradation Pathways : Employ AutoMeKin to model thermal/oxidative degradation products .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Replication Studies : Standardize assays (e.g., IC50 in HEK293 cells) to control variables like cell passage number .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers (e.g., dose-dependent vs. off-target effects) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromophenyl vs. chlorophenyl) and correlate changes with activity trends .
Q. What strategies enhance understanding of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-fluorophenyl or methyl groups) .
- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays .
- 3D-QSAR Models : CoMFA or CoMSIA aligns molecular fields (steric, electrostatic) with activity data .
Q. How do solvent effects influence the compound’s reactivity in downstream modifications?
Methodological Answer:
- Solvent Polarity : Polar solvents stabilize charged intermediates in alkylation reactions (e.g., DMSO for SNAr reactions) .
- Dielectric Constant : Low-ε solvents (e.g., toluene) favor neutral pathways, reducing side reactions .
- Solvent Screening : Use a Hansen solubility parameter (HSP) grid to optimize solvent blends for specific reactions .
Q. What methodologies identify degradation pathways under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
